molecular formula C9H9BrINO2 B14766184 2-Bromo-5-iodo-N-methoxy-N-methylbenzamide

2-Bromo-5-iodo-N-methoxy-N-methylbenzamide

Cat. No.: B14766184
M. Wt: 369.98 g/mol
InChI Key: HLXNFWKMKYOEGK-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-N-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C9H9BrINO2 and a molecular weight of 369.98 g/mol . This compound is characterized by the presence of bromine and iodine atoms on the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Bromo-5-iodo-N-methoxy-N-methylbenzamide typically involves the bromination and iodination of a benzamide precursor. The synthetic route may include the following steps:

    Methoxylation and Methylation:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Bromo-5-iodo-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the halogen atoms with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-Bromo-5-iodo-N-methoxy-N-methylbenzamide is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Medicine: It is explored for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-N-methoxy-N-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and iodine atoms enhances its binding affinity to these targets, leading to specific biological effects. The methoxy and methyl groups further modulate its chemical reactivity and pharmacokinetic properties .

Comparison with Similar Compounds

2-Bromo-5-iodo-N-methoxy-N-methylbenzamide can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in scientific research.

Properties

Molecular Formula

C9H9BrINO2

Molecular Weight

369.98 g/mol

IUPAC Name

2-bromo-5-iodo-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H9BrINO2/c1-12(14-2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,1-2H3

InChI Key

HLXNFWKMKYOEGK-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1)I)Br)OC

Origin of Product

United States

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